4-[3-(4-chlorophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid
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Overview
Description
4-[3-(4-chlorophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is a complex organic compound that belongs to the class of pyrazoline derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-chlorophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid typically involves the reaction of 1-(2-thienyl)-3-(4-chlorophenyl)-2-propen-1-one with hydrazine hydrate . The reaction is carried out under controlled conditions to ensure the formation of the desired pyrazoline derivative. The process involves the following steps:
Preparation of the starting material: The starting material, 1-(2-thienyl)-3-(4-chlorophenyl)-2-propen-1-one, is synthesized through a condensation reaction between 2-thiophenecarboxaldehyde and 4-chloroacetophenone.
Formation of the pyrazoline ring: The starting material is then reacted with hydrazine hydrate in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. This leads to the formation of the pyrazoline ring.
Introduction of the oxobutanoic acid group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may involve the use of automated reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-chlorophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the pyrazoline ring, converting it to pyrazolidine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., bromine, iodine) and nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Quinone derivatives.
Reduction: Pyrazolidine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-[3-(4-chlorophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[3-(4-chlorophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Crizotinib: A tyrosine kinase inhibitor used in cancer treatment.
Cefoselis: An antibacterial and beta-lactam antibiotic.
Dorzolamide: An antidepressant agent.
Difenamizole: An analgesic.
Rimonabant: An antiobesity agent.
Celecoxib: A nonsteroidal anti-inflammatory drug (NSAID).
Uniqueness
4-[3-(4-chlorophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C19H17ClN2O4 |
---|---|
Molecular Weight |
372.8 g/mol |
IUPAC Name |
4-[5-(4-chlorophenyl)-3-(2-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C19H17ClN2O4/c20-13-7-5-12(6-8-13)15-11-16(14-3-1-2-4-17(14)23)22(21-15)18(24)9-10-19(25)26/h1-8,16,23H,9-11H2,(H,25,26) |
InChI Key |
CKWMIRVZHIOSHP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Cl)C(=O)CCC(=O)O)C3=CC=CC=C3O |
Origin of Product |
United States |
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